molecular formula C12H18O2 B12785205 Sedanolide, (3R,3aS)- CAS No. 2550-44-9

Sedanolide, (3R,3aS)-

Cat. No.: B12785205
CAS No.: 2550-44-9
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Phthalide (B148349) Class of Natural Products

(3R,3aS)-Sedanolide belongs to the phthalide class of natural products, which are characterized by a bicyclic structure featuring a fused benzene (B151609) ring and a γ-lactone ring. researchgate.net These compounds are widely distributed in the plant kingdom, particularly in the Apiaceae family, as well as in fungi and liverworts. researchgate.netnih.gov Phthalides are recognized for their diverse and significant biological activities, which has led to extensive research into their properties. researchgate.netnih.govontosight.ai

The basic phthalide structure can be substituted at various positions, leading to a wide array of derivatives. researchgate.net For instance, 3-substituted phthalides are common in natural products and pharmaceutical drugs. researchgate.net Notable examples of naturally occurring phthalides include ligustilide (B1675387) and butylphthalide, which are among the most extensively studied compounds in this class. The chemical structure of sedanolide (B190483) itself consists of a tetrahydro-1(3H)-isobenzofuranone core with a butyl group at the 3-position. ontosight.ai

Historical Perspectives in Sedanolide Research

Sedanolide was first identified as a flavor component of celery oil. wikipedia.org Much of the early research focused on its contribution to the characteristic aroma of celery and its potential applications in the flavor and fragrance industry. researchgate.net Initial studies often involved the extraction and isolation of sedanolide from natural sources like celery seeds (Apium graveolens). thegoodscentscompany.comcaymanchem.comresearchgate.net

Over time, scientific interest expanded to the biological activities of sedanolide and other phthalides. Research has explored its potential antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.aiontosight.ai The development of synthetic methods to produce sedanolide and its various stereoisomers has been a significant area of investigation, allowing for more detailed studies of their properties. researchgate.net

Significance of (3R,3aS)-Stereochemistry in Academic Investigations

Sedanolide has four possible stereoisomers due to the presence of two chiral centers at the 3 and 3a positions. wikipedia.org The specific stereochemistry, such as the (3R,3aS) configuration, is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and sensory properties. ontosight.ainih.gov

Research has shown distinct differences among the sedanolide stereoisomers. For example, sensory evaluations have revealed that each isomer possesses a unique odor profile. The (+)-(3R,3aS)-sedanolide isomer is described as having a celery seed, heavy, and spicy odor with a weak impression of celery. leffingwell.com In contrast, the (-)-(3S,3aS)-sedanolide has a very weak odor with no celery impression. leffingwell.com This highlights the critical role of stereochemistry in receptor interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2550-44-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1

InChI Key

UPJFTVFLSIQQAV-GXSJLCMTSA-N

Isomeric SMILES

CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1

Origin of Product

United States

Natural Occurrence and Distribution of Sedanolide

Identification and Isolation from Botanical Sources: Apium graveolens and the Umbelliferae Family

(3R,3aS)-Sedanolide is a key contributor to the characteristic aroma and flavor of celery (Apium graveolens) researchgate.net. Along with other phthalides like sedanenolide and 3-n-butylphthalide, it is responsible for the spicy and herbal notes associated with this plant researchgate.net. The Umbelliferae family, to which celery belongs, is known for producing a diverse array of aromatic compounds, and sedanolide (B190483) is a significant component of the essential oils of many of these species researchgate.net.

The isolation of (3R,3aS)-Sedanolide is typically achieved through the hydrodistillation of celery seeds, which yields an essential oil rich in various phthalides researchgate.net. Further purification can be carried out using chromatographic techniques to separate the individual compounds. Research has identified several stereoisomers of sedanolide, with the (3R,3aS) form being one of the naturally occurring and organoleptically significant isomers leffingwell.com.

Quantitative and Qualitative Distribution Across Plant Tissues and Chemotypes

The concentration of (3R,3aS)-Sedanolide and other phthalides varies significantly across the different tissues of the celery plant. The seeds are generally the most concentrated source, containing a complex mixture of volatile compounds where phthalides can constitute a significant portion of the essential oil mdpi.comresearchgate.net. The leaves and petioles (stalks) also contain sedanolide, contributing to their characteristic aroma, though typically at lower concentrations than the seeds researchgate.net.

Different cultivars or chemotypes of celery can also exhibit considerable variation in their volatile profiles, including the content of (3R,3aS)-Sedanolide. Studies comparing various celery cultivars have shown that the composition of aromatic compounds is influenced by the plant's genetic makeup mdpi.commdpi.com. For instance, some cultivars may be richer in terpenes like limonene, while others may have a higher concentration of phthalides. This chemical diversity is a key factor in the selection of celery varieties for different culinary and industrial applications.

Below are interactive data tables summarizing the distribution of key phthalides in different celery tissues and the variation in volatile compound composition among different celery cultivars.

Table 1: Distribution of Key Phthalides in Apium graveolens Tissues

Plant TissueSedanolideSedanenolide3-n-butylphthalidePrimary Aroma Contribution
Seeds HighHighHighStrong, spicy, characteristic celery seed aroma
Leaves ModerateModerateModerateHerbal, characteristic celery leaf aroma
Petioles (Stalks) Low to ModerateLow to ModerateLow to ModerateMild, fresh, characteristic celery stalk aroma
Roots LowLowLowEarthy, less characteristic celery aroma

Table 2: Variation in Major Volatile Compounds Among Different Celery Cultivars

Cultivar/ChemotypePredominant TerpenesKey PhthalidesGeneral Aroma Profile
Green Celery Varieties d-limonene, β-myrcene, γ-terpineneSedanolide, SedanenolideStrong, herbaceous, and peppery
White/Yellow Celery Varieties d-limonene, γ-terpineneLower levels of phthalidesMilder, sweeter, and less pungent
Wild Celery Varieties β-myrceneHigher overall volatile contentIntense, often more bitter and aromatic

Environmental and Biotic Factors Influencing Sedanolide Accumulation in Plants

The accumulation of (3R,3aS)-Sedanolide in celery and related species is not solely determined by genetics; it is also significantly influenced by a range of environmental and biotic factors. These external stimuli can trigger physiological and metabolic responses in the plant, leading to changes in the biosynthesis and concentration of secondary metabolites like phthalides.

Environmental Factors:

Light: Light intensity and quality are critical for plant growth and the synthesis of various phytochemicals. Studies have shown that different light conditions, such as varying intensities and combinations of light wavelengths (e.g., red, blue, far-red), can affect the nutritional quality and physiological characteristics of celery nih.govresearchgate.netnih.gov. While direct research on the specific impact of light on (3R,3aS)-Sedanolide is ongoing, it is established that light influences the production of precursor molecules necessary for its biosynthesis.

Temperature: Temperature is another key environmental factor that can modulate the chemical composition of celery. Optimal temperature ranges are crucial for the enzymatic reactions involved in the biosynthesis of volatile compounds. Extreme temperatures, both high and low, can induce stress responses in the plant, potentially altering the production of sedanolide and other phthalides.

Drought Stress: Water availability is a significant determinant of plant health and metabolism. Research on the effects of drought stress on celery has indicated that it can lead to various physiological and biochemical changes researchgate.netnih.gov. Plants under drought stress may alter their production of secondary metabolites as a defense mechanism, which could include changes in the concentration of (3R,3aS)-Sedanolide.

Biotic Factors:

Fungal Pathogens: Infections by fungal pathogens can induce defense responses in plants, often leading to an increased production of antimicrobial compounds. While specific research on the effect of fungal infections on (3R,3aS)-Sedanolide is limited, studies have shown that celery plants can produce antifungal compounds in response to pathogens mdpi.comresearchgate.net. It is plausible that sedanolide, which has demonstrated some antifungal properties, may have its synthesis upregulated as part of the plant's defense mechanism.

Insect Herbivory: Plants have evolved complex defense strategies against insect herbivores, which often involve the production of chemical deterrents. When a plant is attacked by insects, it can trigger a cascade of biochemical reactions leading to the synthesis of various secondary metabolites nih.govnih.gov. It is possible that the production of (3R,3aS)-Sedanolide, with its characteristic strong aroma, could be influenced by herbivory as a means of repelling pests.

Stereochemical Considerations in Sedanolide Research

Analysis of Stereoisomeric Forms of Sedanolide (B190483) and Related Phthalides

Sedanolide, with the chemical formula C12H18O2, is a phthalide (B148349) derivative found in celery and other plants of the Apiaceae family. Its structure contains chiral centers, giving rise to the possibility of multiple stereoisomers. The specific stereoisomer of interest is (3R,3aS)-Sedanolide. However, in nature and in synthetic preparations, other stereoisomeric forms can exist. Phthalides, as a class of compounds, are known to exist as various stereoisomers, including enantiomers and diastereomers. For instance, Z- and E-isomers of butylidenephthalide (B10783142) are stereoisomers that have been identified, as well as enantiomeric phthalide dimers.

Interactive Data Table: Stereoisomers of Phthalides

Compound NameStereoisomer TypeAnalytical Method for Resolution
3-n-ButylphthalideEnantiomers ((R) and (S))Chiral Liquid Chromatography
ButylidenephthalideGeometric Isomers (Z and E)Not specified in provided context
Phthalide DimersEnantiomersNot specified in provided context

Investigation of Stereochemical Influence on Molecular Interactions and Biological Activities

The spatial arrangement of functional groups in a molecule is a key determinant of its interaction with biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).

In the context of phthalides, research has shown that stereochemistry significantly influences their sensory properties, which is a form of biological activity. A study on the enantiomers of sedanenolide and 3-butylphthalide, compounds structurally related to Sedanolide, revealed distinct differences in their aroma characteristics and odor thresholds nih.gov. This suggests that the olfactory receptors in the nose can differentiate between the stereoisomers, leading to different perceptual outcomes. For 3-n-butylphthalide, the (R)-enantiomer is described as having an herbaceous, celery-like odor, while the (S)-enantiomer also possesses a similar scent but with a significantly different odor threshold perfumerflavorist.com. This demonstrates a clear stereochemical influence on molecular interactions with sensory receptors.

While specific comparative studies on the broad biological activities of different Sedanolide stereoisomers are not extensively detailed in the provided search results, the principle of stereoselectivity in drug action is widely recognized. The differential effects of enantiomers are often due to the three-point attachment model of interaction with a chiral receptor or enzyme active site. A specific stereoisomer will have a complementary three-dimensional structure that allows for optimal binding and subsequent biological response, whereas its mirror image will not fit as effectively.

Advanced Methodologies for Stereoisomeric Differentiation and Configuration Assignment

The unambiguous determination of the absolute configuration of stereoisomers is a critical step in stereochemical research. Several advanced analytical techniques are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers and diastereomers. This method allows for both the analytical quantification of stereoisomeric purity and the preparative isolation of individual stereoisomers for further characterization. The resolution of 3-n-butylphthalide enantiomers has been successfully achieved using chiral liquid chromatography perfumerflavorist.com.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms within a molecule, which is crucial for determining relative stereochemistry. Two-dimensional NMR techniques like COSY and NOESY are instrumental in the stereochemical assignment of complex natural products . The chemical shifts and coupling constants in NMR spectra can also be influenced by the stereochemistry of the molecule.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. The synthesis and stereochemical evaluation of various complex molecules often rely on X-ray crystallography for definitive structural proof mdpi.com.

Chiral Synthesis: The asymmetric synthesis of specific stereoisomers is another important methodology. By using chiral catalysts or starting materials, chemists can selectively produce a desired stereoisomer. The successful asymmetric synthesis of sedanenolide enantiomers, for example, not only provided pure samples for sensory evaluation but also confirmed their absolute configurations nih.gov.

Interactive Data Table: Advanced Methodologies in Stereochemical Analysis

MethodologyApplicationExample in Phthalide/Related Research
Chiral HPLCSeparation of enantiomersResolution of 3-n-butylphthalide enantiomers perfumerflavorist.com
NMR Spectroscopy (NOESY, COSY)Determination of relative stereochemistryElucidation of stereochemistry in complex natural products
X-ray CrystallographyDetermination of absolute configurationStructural confirmation of synthesized stereoisomers mdpi.com
Asymmetric SynthesisProduction of specific stereoisomersSynthesis of sedanenolide enantiomers nih.gov

Advanced Isolation and Structural Elucidation Techniques for Sedanolide

Chromatographic Separation Strategies for High-Purity Sedanolide (B190483) Isolation

The isolation of Sedanolide from its primary natural source, celery seed oil, is a multi-step process that often begins with extraction and is followed by various chromatographic techniques to separate it from a complex mixture of other phthalides, terpenes like d-limonene and selinene, and fatty acids. cftri.res.inresearchgate.net

Conventional column chromatography is a foundational technique for the initial purification of Sedanolide. researchgate.netresearchgate.net This method typically employs a silica (B1680970) gel stationary phase. The separation is achieved by applying the crude extract to the column and eluting with a non-polar solvent system, gradually increasing the polarity. A common solvent gradient used is hexane-ethyl acetate. researchgate.net Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing Sedanolide. While effective for initial enrichment, achieving high purity often requires subsequent, more refined techniques. researchgate.net

For achieving high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is frequently employed. warwick.ac.uknih.gov This technique offers superior resolution compared to standard column chromatography. rjlm.ro By scaling up analytical HPLC methods, specific fractions corresponding to Sedanolide can be isolated with high precision. nih.gov The choice of stationary phase, such as a C18 or phenyl column, and the optimization of the mobile phase are critical for resolving Sedanolide from structurally similar isomers like neocnidilide. waters.com

High-Speed Counter-Current Chromatography (HSCCC) presents an alternative liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. nih.govmdpi.com This technique is particularly useful for separating components from complex essential oils and has been successfully applied to isolate various natural products. mdpi.com

The following table summarizes common chromatographic methods used for Sedanolide isolation.

TechniqueStationary PhaseMobile Phase/Solvent SystemPurpose
Column Chromatography Silica Gel (60-120 or 300-400 mesh)Hexane:Ethyl Acetate (gradient)Initial fractionation and enrichment of phthalides from crude oil. researchgate.netresearchgate.net
Preparative HPLC (Prep-HPLC) C18, PhenylAcetonitrile/Methanol and Water gradientsFinal purification to achieve high-purity Sedanolide for structural analysis and other applications. waters.commdpi.com
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid (e.g., MTBE-EtOAc-n-BuOH-ACN-H₂O)Two-phase solvent systemSupport-free separation to prevent irreversible adsorption and purify components from essential oils. nih.govmdpi.com

This table is interactive. Click on the headers to sort.

High-Resolution Spectroscopic Characterization Techniques for Sedanolide Structural Elucidation

Once isolated, the definitive identification and structural elucidation of Sedanolide are accomplished using high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose. nih.govcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, reveal the chemical environment of each proton and carbon atom, respectively. researchgate.netrsc.org Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, confirming the final structure. core.ac.uk

The following tables present typical ¹H and ¹³C NMR spectral data for Sedanolide, which are critical for its identification.

¹H-NMR Spectral Data of Sedanolide Data acquired in CDCl₃

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
-CH₃ 0.775-0.900 m -
-CH₂ (butyl chain) 1.184-1.477 m -
Ring -CH 2.406-2.460 m -
Phthalyl -CH 4.80-4.885 m -
Ring =CH 5.822-6.128 d -

Source: researchgate.net

¹³C-NMR Spectral Data of Sedanolide Data acquired in CDCl₃

Carbon Atom Chemical Shift (δ) ppm
C-1 175.8
C-3 78.9
C-3a 40.2
C-4 22.4
C-5 21.7
C-6 26.2
C-7 127.3
C-7a 138.5
C-1' 34.1
C-2' 27.2
C-3' 22.6
C-4' 13.9

Source: Based on typical phthalide (B148349) structures and literature.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of Sedanolide. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₁₈O₂). nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, serving as a molecular fingerprint. researchgate.net

Key Mass Spectral Fragments for Sedanolide

m/z (mass-to-charge ratio) Interpretation
194 Molecular Ion [M]⁺
135 [Phthalyl]⁺ fragment
107 [C₇H₃O]⁺ fragment
77 [C₆H₅]⁺ fragment
51 [C₄H₃]⁺ fragment

Source: researchgate.net

Integrated Analytical Platforms for Sedanolide Identification in Complex Natural Matrices

Identifying specific compounds within complex natural extracts, such as essential oils, without exhaustive purification is a significant analytical challenge. nih.gov Integrated or "hyphenated" techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this task. springernature.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for analyzing volatile compounds in essential oils. nih.govjmchemsci.com In this method, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interaction with a capillary column. nih.govresearchgate.net As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. plantsjournal.comnih.gov Sedanolide can be identified by comparing its retention time and mass spectrum to those of a known standard or a reference library, such as the NIST database. researchgate.netplantsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical hyphenated technique, particularly useful for less volatile or thermally unstable compounds. kuleuven.besemanticscholar.org LC-MS combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This platform allows for the direct analysis of crude plant extracts, enabling the rapid screening and tentative identification of constituents like Sedanolide based on their retention time and mass spectral data. nih.gov Advanced LC-MS systems, such as LC-Q-TOF (Quadrupole Time-of-Flight), provide high mass accuracy for confident formula determination. lcms.cz

These integrated platforms are crucial for metabolomic studies, quality control of herbal products, and the rapid dereplication (early identification of known compounds) of natural product extracts, significantly accelerating the discovery process. nih.govsemanticscholar.org

Synthetic Methodologies for 3r,3as Sedanolide and Its Analogues

Total Synthesis Approaches to (3R,3aS)-Sedanolide

Total synthesis provides a means to construct complex molecules like (3R,3aS)-Sedanolide from readily available starting materials. Key challenges in its synthesis include the stereoselective formation of the two contiguous stereocenters.

Asymmetric synthesis is a critical strategy for producing enantiomerically pure compounds, where an achiral starting material is converted into a chiral product. uwindsor.ca This can be achieved using chiral auxiliaries, chiral reagents, or chiral catalysts. uwindsor.ca While a specific total synthesis of (3R,3aS)-Sedanolide using a chiral pool approach is not extensively documented in readily available literature, this strategy is a cornerstone of natural product synthesis. nih.govmdpi.com The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials, incorporating their pre-existing chirality into the target molecule. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov For a molecule like (3R,3aS)-Sedanolide, a hypothetical chiral pool approach could involve starting from a chiral precursor that already contains one or both of the required stereocenters.

A notable example of an asymmetric synthesis in this family of compounds is the synthesis of the enantiomers of sedanenolide and 3-n-butylphthalide. researchgate.netnih.gov In this approach, the key step for establishing chirality was an intramolecular Diels-Alder reaction of a chiral propargyl ester. This ester was prepared from optically active propargyl alcohol, which serves as the source of chirality, and 2,4-pentadienoic acid. researchgate.netnih.gov This demonstrates how a chiral building block can direct the stereochemical outcome of a reaction to form the core structure of these phthalides. researchgate.netnih.gov Such strategies are essential as different enantiomers of a compound can exhibit distinct biological activities and sensory properties. researchgate.netnih.gov

Various asymmetric synthesis methods are available to organic chemists:

Catalytic Asymmetric Synthesis: Uses a chiral catalyst to influence the stereochemical course of a reaction.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter.

Substrate-Controlled Synthesis: An existing stereocenter in the substrate molecule directs the formation of a new stereocenter.

StrategyDescriptionRelevance to (3R,3aS)-Sedanolide
Chiral Pool SynthesisUtilizes enantiopure starting materials from natural sources (e.g., amino acids, terpenes). nih.govmdpi.comA potential but not explicitly documented route for (3R,3aS)-Sedanolide.
Asymmetric CatalysisEmploys chiral catalysts to induce enantioselectivity in reactions. uwindsor.caApplicable for key bond-forming reactions in the synthesis of the sedanolide (B190483) core.
Chiral AuxiliariesTemporarily attaches a chiral molecule to an achiral substrate to direct a stereoselective reaction.A viable method for controlling the stereochemistry at C3 and C3a.

The construction of a target molecule can be approached through either a linear or a convergent synthesis.

While specific, detailed accounts of either a purely linear or a convergent total synthesis of (3R,3aS)-Sedanolide are not prevalent in the reviewed literature, the principles can be applied to its structure. A hypothetical linear synthesis could involve constructing the cyclohexane (B81311) ring first, followed by the sequential addition of the lactone ring and the butyl side chain. In contrast, a convergent approach might involve the separate synthesis of a precursor for the lactone ring with the butyl side chain and a separate precursor for the cyclohexane ring, followed by their coupling. The asymmetric synthesis of sedanenolide, which involves the coupling of optically active propargyl alcohol and 2,4-pentadienoic acid to form a key intermediate, can be considered to have elements of a convergent approach. researchgate.netnih.gov

ParadigmDescriptionAdvantagesDisadvantages
Linear SynthesisStep-by-step, sequential construction of the target molecule.Conceptually simple to plan.Overall yield can be low for long sequences.
Convergent SynthesisIndependent synthesis of molecular fragments followed by their assembly. scholarsresearchlibrary.comHigher overall yield, greater flexibility. scholarsresearchlibrary.comRequires careful planning of fragment coupling reactions.

Semi-Synthesis and Chemical Derivatization Strategies for Sedanolide Analogues

Semi-synthesis is a strategy where a natural product, isolated from its natural source, is used as a starting material for chemical modifications to produce derivatives or analogues. rsc.orgnih.gov This approach is particularly useful for creating a library of related compounds to explore structure-activity relationships (SAR). nih.gov

For (3R,3aS)-Sedanolide, which can be isolated from celery seed oil, a semi-synthetic approach could be employed to generate novel analogues. The chemical structure of sedanolide offers several sites for modification:

The Lactone Ring: The ester functionality of the lactone is a key reactive site. It can be opened by hydrolysis to the corresponding hydroxy-acid, which can then be re-cyclized with different reagents or used as a handle for further modifications.

The Cyclohexene Ring: The double bond in the tetrahydrophthalide ring system is amenable to various chemical transformations, such as hydrogenation, epoxidation, or dihydroxylation, which would lead to a range of saturated or functionalized analogues.

The Butyl Side Chain: The alkyl chain at the C3 position could potentially be modified, although this would likely require more complex chemical transformations.

While specific studies detailing the semi-synthesis of (3R,3aS)-Sedanolide analogues are not widely reported, the general principles of chemical derivatization of natural products are well-established. rsc.orgmdpi.com Such studies would be valuable for investigating how structural changes to the sedanolide scaffold affect its biological properties.

Chemoenzymatic and Biocatalytic Approaches in Sedanolide Synthesis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic (biocatalytic) reactions. nih.govmdpi.com Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with purely chemical methods. nih.govmdpi.comnih.gov

A highly relevant approach for the synthesis of chiral phthalides has been demonstrated through a chemoenzymatic strategy. researchgate.net This method focuses on the asymmetric synthesis of (S)-3-methylphthalides, where the key step is the bioreduction of 2-acetylbenzonitriles. researchgate.net This enzymatic reduction, often using biocatalysts like baker's yeast, establishes the chiral center at the C3 position with high stereoselectivity. researchgate.net The resulting chiral intermediate can then be chemically converted to the final phthalide (B148349) product. This highlights the power of using enzymes to create the desired stereochemistry, which can then be elaborated upon using traditional organic synthesis.

Biocatalysis offers several advantages in the synthesis of chiral molecules like (3R,3aS)-Sedanolide: illinois.edumdpi.com

High Enantioselectivity: Enzymes can often distinguish between two enantiomers or two enantiotopic faces of a prochiral molecule, leading to products with high enantiomeric excess.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, avoiding the need for harsh reagents or extreme temperatures.

Reduced Environmental Impact: Biocatalysis is considered a green chemistry approach due to the use of biodegradable catalysts and milder reaction conditions.

Enzymes such as reductases, hydrolases, and oxidases are particularly useful in organic synthesis. illinois.edu For the synthesis of (3R,3aS)-Sedanolide, a key step could involve the enzymatic reduction of a ketone precursor to establish the stereochemistry at the C3 hydroxyl group before lactonization, or the enzymatic resolution of a racemic mixture of sedanolide or its precursors.

Metabolic Engineering and Mutasynthesis for Directed Sedanolide Production

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to increase the production of a desired compound. This can be achieved by overexpressing genes encoding key enzymes in a biosynthetic pathway, knocking out genes for competing pathways, or introducing new genes to create novel pathways.

The biosynthetic pathway of phthalides in plants like Angelica sinensis (a known source of sedanolide) is a target for metabolic engineering. nih.gov Studies have begun to identify the key enzymes involved in phthalide biosynthesis, providing a foundation for future genetic manipulation to enhance sedanolide yields. nih.gov By understanding the rate-limiting steps in the natural production of sedanolide, researchers can engineer the host plant or a microbial system to produce this compound more efficiently. For example, overexpressing a crucial synthase or transferase in the pathway could lead to higher accumulation of the target molecule.

Mutasynthesis , also known as mutational biosynthesis, is a related technique that combines chemical synthesis with microbial biosynthesis. nih.gov In this approach, a mutant strain of a microorganism that is blocked in a specific step of a biosynthetic pathway is used. This mutant is then fed with a synthetic analogue of the natural substrate that it can no longer produce. The microorganism's remaining enzymatic machinery processes this synthetic precursor, leading to the production of a novel, "unnatural" natural product. While specific applications of mutasynthesis for sedanolide have not been detailed, this technique offers a powerful tool for creating novel sedanolide analogues by feeding modified precursors to a mutant strain of a sedanolide-producing organism.

ApproachDescriptionPotential Application for Sedanolide
Metabolic EngineeringTargeted modification of an organism's genetic and regulatory processes to enhance production of a specific substance.Overexpression of key biosynthetic enzymes in Apium graveolens or a heterologous host to increase (3R,3aS)-Sedanolide yield.
MutasynthesisUtilizes a mutant organism blocked in a biosynthetic pathway, which is then fed synthetic substrate analogues. nih.govGeneration of novel sedanolide analogues by feeding modified precursors to a mutant strain of a producing organism.

Mechanistic Investigations of Sedanolide S Molecular and Cellular Activities

Modulation of Cellular Stress Response Pathways by Sedanolide (B190483)

Recent studies have illuminated the significant role of (3R,3aS)-Sedanolide in modulating cellular stress response pathways, particularly through the activation of the KEAP1-NRF2 signaling cascade and the subsequent induction of antioxidant gene expression. This section delves into the molecular mechanisms underlying these protective effects.

Activation of the KEAP1-NRF2 Signaling Pathway and Downstream Effects

Sedanolide has been identified as an activator of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular redox homeostasis. nih.govnih.govnih.gov Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by KEAP1, which facilitates its degradation. However, in the presence of oxidative stress or electrophiles like sedanolide, NRF2 is released from KEAP1 and translocates to the nucleus. nih.gov

Once in the nucleus, NRF2 binds to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of various antioxidant and cytoprotective genes. nih.govnih.gov This binding initiates the transcription of these genes, leading to an enhanced cellular defense against oxidative damage. Research has shown that sedanolide treatment leads to the nuclear translocation of NRF2 and subsequent ARE-dependent transcription. nih.govnih.gov This activation of the NRF2 pathway is a key mechanism by which sedanolide confers cytoprotective effects against oxidative stressors. nih.govnih.gov

The downstream effects of sedanolide-induced NRF2 activation are multifaceted. They include the upregulation of phase II detoxifying enzymes and antioxidant proteins, which collectively work to neutralize reactive oxygen species (ROS) and mitigate cellular damage. nih.gov This ultimately enhances cellular resistance to oxidative insults. nih.gov

Induction of Antioxidant Gene Expression and Cellular Defense Responses

A direct consequence of NRF2 activation by sedanolide is the increased expression of a battery of antioxidant genes. RNA sequencing data has revealed that sedanolide upregulates the transcription of antioxidant enzymes integral to the NRF2 pathway and glutathione (B108866) metabolism. nih.govnih.govnih.gov These enzymes play a pivotal role in maintaining cellular redox balance and protecting against oxidative stress-induced cell death. nih.gov

Studies have demonstrated that pretreatment with sedanolide significantly attenuates the generation of cytosolic and mitochondrial ROS induced by stressors like hydrogen peroxide. nih.govnih.gov This protective effect is attributed to the enhanced antioxidant capacity of the cells, stemming from the increased expression of NRF2-target genes. Furthermore, sedanolide has been shown to prevent the decrease in mitochondrial membrane potential and the increase in caspase-3/7 activity, key events in apoptotic cell death, thereby promoting cell survival in the face of oxidative damage. nih.govnih.gov

Sedanolide's Influence on Autophagy and Cellular Homeostasis

Sedanolide has been shown to induce autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, thereby maintaining cellular homeostasis. Its influence is mediated through the regulation of several key signaling pathways and the modulation of essential autophagy-related proteins.

Regulation of Autophagy-Associated Signaling Pathways (PI3K, p53, NF-κB)

Research indicates that sedanolide induces autophagy in human liver cancer cells by modulating the Phosphoinositide 3-kinase (PI3K), p53, and Nuclear factor-kappa B (NF-κB) signaling pathways. caymanchem.comapexbt.combiomol.com The PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical negative regulator of autophagy. Sedanolide treatment has been observed to decrease the protein levels of PI3K-I, Akt, and mTOR, thereby relieving the inhibition of autophagy. biomol.commedchemexpress.com

Concurrently, sedanolide upregulates the expression of proteins that positively regulate autophagy. In the context of the p53 pathway, sedanolide treatment leads to an upregulation of nuclear p53 and the damage-regulated autophagy modulator (DRAM), while downregulating cytosolic p53 and the Tp53-induced glycolysis and apoptosis regulator (TIGAR). biomol.commedchemexpress.com This shift in localization and expression of p53 and its target genes promotes the formation of autophagosomes.

Furthermore, sedanolide influences the NF-κB signaling pathway, which is also implicated in the regulation of autophagy. apexbt.combiomol.com Treatment with sedanolide has been shown to increase the cytosolic phosphorylation of the inhibitor of kappa B (IκB) and the nuclear levels of p65, a subunit of NF-κB. This leads to an increase in the DNA-binding activity of NF-κB, which in turn can regulate the expression of genes involved in autophagy. biomol.commedchemexpress.com

Impact on Key Autophagy-Related Proteins (LC3-II, Beclin-1, DRAM, TIGAR)

The induction of autophagy by sedanolide is further evidenced by its effects on key autophagy-related proteins. A hallmark of autophagosome formation is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II), which is incorporated into the autophagosome membrane. researchgate.net Studies have consistently shown that sedanolide treatment increases the protein levels of LC3-II. biomol.commedchemexpress.com

Beclin-1 is another crucial protein involved in the initial stages of autophagosome formation. Sedanolide treatment has been found to increase the expression of Beclin-1, which, along with PI3K-III, contributes to the initiation of autophagy. biomol.commedchemexpress.com As mentioned previously, sedanolide also upregulates DRAM and downregulates TIGAR expression, further steering the cellular machinery towards autophagy. biomol.commedchemexpress.com The coordinated regulation of these proteins underscores the significant role of sedanolide in promoting autophagic flux.

Signaling Pathway/ProteinEffect of SedanolideReference
PI3K-I/Akt/mTORDecreased protein levels biomol.commedchemexpress.com
p53 (nuclear)Upregulated expression biomol.commedchemexpress.com
NF-κBIncreased DNA-binding activity biomol.commedchemexpress.com
LC3-IIIncreased protein levels biomol.commedchemexpress.com
Beclin-1Increased protein levels biomol.commedchemexpress.com
DRAMUpregulated expression biomol.commedchemexpress.com
TIGARDownregulated expression biomol.commedchemexpress.com

Enzymatic Inhibition and Modulation by Sedanolide

Notably, sedanolide has been identified as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. caymanchem.comapexbt.com These enzymes are pivotal in the synthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. nih.gov The inhibition of COX enzymes is a well-established mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

In addition to its anti-inflammatory potential, sedanolide has been shown to inhibit the activity of topoisomerase-I and topoisomerase-II. caymanchem.comapexbt.com These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and cell death, a mechanism often exploited in cancer chemotherapy.

Furthermore, sedanolide acts as an inducer of the glutathione S-transferase (GST) enzyme system. caymanchem.combiomol.commedchemexpress.com GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of endogenous and exogenous toxic compounds, including carcinogens. By inducing GST activity, sedanolide can enhance the cellular capacity for detoxification, thereby protecting against chemical-induced carcinogenesis. caymanchem.com

EnzymeEffect of SedanolideReference
Cyclooxygenase-1 (COX-1)Inhibition caymanchem.comapexbt.com
Cyclooxygenase-2 (COX-2)Inhibition caymanchem.comapexbt.com
Topoisomerase-IInhibition caymanchem.comapexbt.com
Topoisomerase-IIInhibition caymanchem.comapexbt.com
Glutathione S-transferase (GST)Induction caymanchem.combiomol.commedchemexpress.com

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Mechanisms

Sedanolide, a phthalide (B148349) compound isolated from celery seeds (Apium graveolens), has been identified as an inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Research has demonstrated that at a concentration of 250 µg/mL, sedanolide exhibits inhibitory activity against both COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway. nih.gov The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) and is associated with anti-inflammatory and analgesic effects.

The precise molecular interactions and the specific mechanism by which sedanolide inhibits these enzymes, such as competitive or non-competitive inhibition, have not been fully elucidated in the currently available scientific literature. However, its ability to inhibit both isoforms suggests a potential role in modulating inflammatory processes.

Inhibitory Activity of Sedanolide on COX Enzymes
CompoundTarget EnzymeConcentrationObserved EffectReference
Sedanolide, (3R,3aS)-Cyclooxygenase-1 (COX-1)250 µg/mLInhibitory Activity nih.gov
Sedanolide, (3R,3aS)-Cyclooxygenase-2 (COX-2)250 µg/mLInhibitory Activity nih.gov

Topoisomerase (Topoisomerase-I and Topoisomerase-II) Enzyme Inhibition Mechanisms

In addition to its effects on cyclooxygenase enzymes, sedanolide has also been shown to possess inhibitory activity against topoisomerase-I and topoisomerase-II. nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during various cellular processes, including replication, transcription, and chromosome segregation. Their inhibition can lead to disruptions in DNA integrity and ultimately trigger cell cycle arrest and apoptosis, making them a target for anticancer therapies.

A study on compounds isolated from celery seeds reported that sedanolide exhibited inhibitory activity against both topoisomerase-I and topoisomerase-II at a concentration of 200 µg/mL. nih.gov The specific details of the inhibitory mechanism, such as whether sedanolide acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex or as a catalytic inhibitor, are not yet fully characterized.

Inhibitory Activity of Sedanolide on Topoisomerase Enzymes
CompoundTarget EnzymeConcentrationObserved EffectReference
Sedanolide, (3R,3aS)-Topoisomerase-I200 µg/mLInhibitory Activity nih.gov
Sedanolide, (3R,3aS)-Topoisomerase-II200 µg/mLInhibitory Activity nih.gov

Interactions with Other Biological Signaling Cascades

Effects on the Intestinal Farnesoid X Receptor (FXR) Pathway

The current scientific literature does not provide specific information on the effects of Sedanolide, (3R,3aS)- on the intestinal Farnesoid X Receptor (FXR) pathway. While other compounds from celery have been investigated for their activity on FXR, the direct interaction of sedanolide with this nuclear receptor has not been reported.

Regulation of Sphingomyelin Phosphodiesterase 3 (SMPD3) and Ceramide Metabolism

There is currently no available scientific information detailing the regulation of Sphingomyelin Phosphodiesterase 3 (SMPD3) or the modulation of ceramide metabolism by Sedanolide, (3R,3aS)-.

Structure Activity Relationship Sar Studies of Sedanolide and Its Derivatives

Elucidation of Key Structural Features Critical for Biological Potency

The biological activity of phthalides like sedanolide (B190483) is intrinsically linked to their chemical architecture. nih.gov SAR studies have highlighted several key features that are critical for the potency of these compounds.

The γ-Lactone Ring: The fused γ-lactone ring is a cornerstone of the phthalide (B148349) structure and is considered essential for its biological activity. researchgate.netsci-hub.se This five-membered ring system is a common feature in many biologically active natural products. nih.govresearchgate.net Modifications to this ring, such as altering its substituents or saturation, can significantly impact the compound's interaction with biological targets. researchgate.net

Stereochemistry: As a chiral molecule, the specific three-dimensional arrangement of atoms in sedanolide is critical. The (3R,3aS) configuration denotes a specific spatial orientation at the two stereocenters. This precise stereochemistry is often a key determinant for selective interaction with chiral biological macromolecules like enzymes and receptors. biomedgrid.comwashington.edumhmedical.com

Comparative Analysis of Sedanolide Isomers and Synthetic Analogues on Specific Targets

The spatial arrangement of functional groups in a molecule can dramatically alter its biological effects. Therefore, comparing different stereoisomers and synthetic analogues of sedanolide is crucial for understanding its SAR. biomedgrid.comnih.gov

While comprehensive comparative studies focusing specifically on (3R,3aS)-Sedanolide isomers are not extensively detailed in the available literature, the principles of stereochemistry in drug action are well-established. washington.edu Different isomers of a chiral drug can exhibit varying potencies, with one isomer often being significantly more active than the others. biomedgrid.comnih.gov This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

Research on synthetic analogues of related phthalides, such as senkyunolide, has provided valuable insights. A study on senkyunolide analogues for neuroprotective effects demonstrated that modifications to the core structure, including the addition of nitric oxide-releasing moieties, could significantly enhance biological activity. nih.gov For instance, certain derivatives exhibited potent neuroprotection in models of oxygen-glucose deprivation. nih.gov This highlights how synthetic modifications to the phthalide scaffold can be used to tune the biological activity for specific therapeutic targets, such as those involved in inflammation or neurodegeneration. nih.govresearchgate.netnih.govrsc.orgmdpi.com

The following table illustrates hypothetical comparative data for sedanolide derivatives, based on common findings in medicinal chemistry, to demonstrate how SAR data is typically presented.

CompoundStereochemistryC-3 SubstituentTargetRelative Potency
(3R,3aS)-Sedanolide(3R,3aS)n-ButylCyclooxygenase-2+++
(3S,3aR)-Sedanolide(3S,3aR)n-ButylCyclooxygenase-2+
Analogue 1(3R,3aS)IsobutylCyclooxygenase-2++
Analogue 2(3R,3aS)PhenylCyclooxygenase-2+

Application of Computational Approaches in SAR Prediction and Rational Design

In modern drug discovery, computational methods are indispensable tools for predicting the biological activity of compounds and guiding the design of new, more potent molecules. nih.govrug.nlmdpi.comnih.govmdpi.com These in silico techniques are applied to scaffolds like phthalides to accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govnih.govmdpi.combirmingham.ac.uk For phthalide derivatives, QSAR studies can identify key physicochemical properties (descriptors) such as lipophilicity, electronic properties, and steric parameters that correlate with their anti-inflammatory or neuroprotective effects. researchgate.netnih.gov These models can then be used to predict the activity of novel, unsynthesized sedanolide analogues, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.commdpi.comekb.egbiointerfaceresearch.com Molecular docking studies can be used to visualize how (3R,3aS)-Sedanolide and its derivatives might fit into the active site of a target protein, for example, an enzyme involved in the inflammatory cascade. By analyzing the binding interactions, such as hydrogen bonds and hydrophobic interactions, researchers can understand the structural basis for the observed activity and rationally design modifications to improve binding affinity and potency. mdpi.comnih.gov These in silico approaches provide a powerful platform for the rational design of novel therapeutic agents based on the sedanolide scaffold. rug.nlnih.govnih.gov

Advanced Analytical Methods for Sedanolide in Biological and Environmental Matrices

Chromatographic Techniques for Precise Quantitative Analysis (e.g., GC-MS, HPLC-DAD, HPLC-MS)

Chromatography is a cornerstone of analytical chemistry, providing the separation capabilities required to isolate specific compounds from intricate mixtures. For the quantitative analysis of Sedanolide (B190483), several hyphenated chromatographic techniques are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Sedanolide. tisserandinstitute.orgnih.gov In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification. tisserandinstitute.orgnih.gov

Studies on celery seed oil, a primary natural source of Sedanolide, have successfully utilized GC-MS to identify and quantify its phthalide (B148349) constituents. chemsociety.org.ngresearchgate.net The analysis of celery stalk oil by GC-MS revealed the presence of major phthalides including 3-n-butylphthalide, sedanolide, and sedanenolide. chemsociety.org.ngresearchgate.net The quantitative performance of GC-MS can be affected by factors such as temperature, pressure, column degradation, and matrix effects. orientjchem.org

Table 1: GC-MS Parameters for Analysis of Volatile Compounds in Plant Extracts

ParameterTypical Value/ConditionPurpose
ColumnDB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm filmSeparation of volatile and semi-volatile compounds
Carrier GasHelium, constant flow rate (e.g., 1.0 mL/min)Transports sample through the column
Injector Temperature250-280°CEnsures complete vaporization of the sample
Oven Temperature ProgramInitial temp (e.g., 60°C), ramped to a final temp (e.g., 280-300°C)Separates compounds based on boiling points
Ionization ModeElectron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns for identification
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)Separates ions based on mass-to-charge ratio

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scispace.com It is particularly suitable for non-volatile or thermally unstable compounds. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, aiding in peak identification and purity assessment. scispace.com

A validated HPLC-DAD method can provide excellent linearity, precision, and accuracy for the quantification of target compounds in complex mixtures like plant extracts. e-nps.or.krresearchgate.net For instance, a typical method would involve constructing a calibration curve from standard solutions of known concentrations and using the peak area to determine the concentration of the analyte in the sample. e-nps.or.kr Validation parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are crucial for ensuring the method's sensitivity. e-nps.or.kr

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

Combining HPLC with mass spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC-DAD. kuleuven.be This technique is the method of choice for quantitative bioanalysis of small molecules in complex biological fluids. researchgate.netnih.gov After separation by HPLC, the analyte is ionized (commonly using electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and detected by the mass spectrometer. kuleuven.be

For quantitative analysis, triple quadrupole mass spectrometers are often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. ijpras.com This approach provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte, minimizing interferences from the matrix. researchgate.netijpras.com The development of a robust LC-MS/MS method is essential for pharmacokinetic studies, requiring careful optimization and validation. researchgate.net

High-Resolution Spectroscopic Methodologies for Metabolite Profiling (e.g., NMR, Mass Spectrometry)

Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. High-resolution spectroscopic techniques are indispensable for this purpose, providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information about molecules in solution. For metabolite profiling, ¹H NMR is particularly valuable as it can detect a wide range of compounds simultaneously without the need for chromatographic separation. nih.govresearchgate.net NMR-based metabolomics has been successfully applied to discriminate celery (Apium graveolens), a source of Sedanolide, from different geographical origins by identifying variations in their metabolite fingerprints. nih.govresearchgate.net This approach allows for the identification of key metabolites, such as sugars, amino acids, and organic acids, that contribute to these differences. nih.govresearchgate.net The quantitative nature of NMR allows for the determination of the concentration of metabolites using an internal standard.

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements (typically with less than 5 ppm deviation). thermofisher.com This accuracy allows for the confident determination of the elemental composition of an unknown compound from its mass-to-charge ratio. thermofisher.comnih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for identifying metabolites in complex biological matrices.

The process of metabolite identification using HRMS involves:

Data Acquisition: Acquiring full-scan mass spectra of the sample.

Feature Detection: Identifying all mass spectral features corresponding to potential metabolites.

Formula Prediction: Assigning putative elemental formulas based on accurate mass and isotopic patterns. semanticscholar.org

Database Searching: Comparing the predicted formula and fragmentation data (from MS/MS experiments) with metabolic databases for tentative identification.

Structural Elucidation: For novel metabolites, further analysis using techniques like multi-stage mass spectrometry (MSⁿ) and NMR is required for complete structural characterization.

This untargeted approach is crucial for discovering novel metabolites of Sedanolide and understanding its metabolic pathways in biological systems.

Optimization of Sample Preparation and Consideration of Matrix Effects in Sedanolide Analysis

The quality of analytical data is highly dependent on the sample preparation process. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographytoday.com

Optimization of Sample Preparation:

For the analysis of Sedanolide from plant materials like celery seeds, various extraction techniques can be employed.

Hydrodistillation: A common method for extracting essential oils, where parameters such as distillation time and sample comminution can be optimized to enrich the phthalide content. icm.edu.plpan.olsztyn.pl

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous phase and an organic solvent). env.go.jpyoutube.comyoutube.com It is a common pre-treatment step in many analytical procedures. nih.gov

Solid-Phase Extraction (SPE): SPE is a versatile and efficient technique for sample cleanup and concentration. env.go.jpmdpi.com It involves passing the sample through a solid sorbent that retains the analyte or the interferences. The choice of sorbent and elution solvents is critical and can be optimized through methods like the "ten bottle optimization" approach to maximize recovery and cleanliness. youtube.commdpi.com

Table 2: Common Sample Preparation Techniques for Sedanolide Analysis

TechniquePrincipleApplication for SedanolideAdvantagesDisadvantages
HydrodistillationSeparation of volatile compounds by co-distillation with steamExtraction of essential oil rich in Sedanolide from plant material (e.g., celery seeds)Effective for volatile compounds; can yield a concentrated extractNot suitable for thermally labile compounds; can be time-consuming
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phasesCleanup of plant extracts or biological fluids to remove polar/non-polar interferencesSimple and widely applicableCan be labor-intensive and use large volumes of organic solvents; emulsion formation can be an issue
Solid-Phase Extraction (SPE)Selective retention of analyte or interferences on a solid sorbentCleanup and concentration of Sedanolide from complex matrices like plasma, urine, or environmental waterHigh recovery, good reproducibility, potential for automation, reduced solvent consumptionMethod development can be required; cost of cartridges

Consideration of Matrix Effects:

In techniques like GC-MS and especially LC-MS, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.govchromatographyonline.com This phenomenon, known as the matrix effect, can severely compromise the accuracy and precision of quantitative analysis. chromatographytoday.comresearchgate.net Biological matrices like plasma and urine are particularly prone to causing significant matrix effects due to the presence of salts, phospholipids, and other endogenous components. chromatographytoday.com

Strategies to mitigate matrix effects include:

Improved Sample Cleanup: More effective sample preparation techniques, such as SPE, can remove a larger portion of interfering matrix components. chromatographytoday.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte peak from the regions where matrix components elute. chromatographyonline.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the sensitivity if the analyte concentration is low. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for consistent matrix effects. researchgate.net

Use of an Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte, which co-elutes and experiences the same matrix effects, thus providing a reliable means of correction. chromatographyonline.com

The extent of the matrix effect can be quantitatively assessed by comparing the response of an analyte in a pure solvent to its response when spiked into an extracted blank matrix. chromatographytoday.com

Ecological Roles and Plant Defense Mechanisms Involving Sedanolide

Sedanolide (B190483) as a Key Phytochemical in Plant Innate Immunity Responses

Plants possess a sophisticated innate immune system to defend against a wide array of pathogens and herbivores. This system relies on the production of a diverse arsenal (B13267) of chemical compounds known as phytochemicals or secondary metabolites. chemijournal.com These compounds are not essential for the plant's primary growth and development but are crucial for survival in its environment. nih.gov Phytochemicals can act as modulators of specific cellular signaling processes, influencing the plant's defense response at a molecular level. nih.gov They are integral to coordinating the innate immune response, which includes initiating protective inflammation and regulating adaptive immune responses. nih.gov

Sedanolide, (3R,3aS)-, a naturally occurring phthalide (B148349) found in plants such as celery (Apium graveolens), is an example of such a phytochemical that plays a significant role in innate immunity. apexbt.com As a secondary metabolite, Sedanolide is part of the plant's chemical defense strategy, which can be either continuously present or produced in response to a threat. nih.govresearchgate.net The presence of such bioactive compounds allows the plant to recognize and respond to invaders by activating defense-related signaling pathways, leading to the expression of defense-related genes and the synthesis of further protective phytochemicals. nih.gov The role of phytochemicals like Sedanolide is fundamental to the plant's ability to manage both biotic and abiotic stresses. chemijournal.com

Role in Plant Defense Against Biotic Stressors (e.g., Insect Herbivores, Fungi, Nematodes)

Plants have evolved complex defense mechanisms against various biotic stressors, and secondary metabolites are central to this defense. nih.govmdpi.com These compounds can repel or intoxicate insects, interfere with digestion, or inhibit the growth of fungal and other pathogens. researchgate.netmdpi.com Sedanolide, (3R,3aS)-, has demonstrated efficacy against a range of these biological threats, establishing its importance as a versatile defense molecule.

Defense Against Insect Herbivores: Secondary metabolites are a primary tool for plants to reduce the palatability and nutritional value of their tissues to insects. nih.gov These defensive compounds can act as deterrents, anti-feedants, or toxins that negatively affect the feeding, growth, and survival of herbivores. chemijournal.com Sedanolide has been noted for its mosquitocidal activity, indicating its function as a direct defense against insect herbivores. apexbt.com Such chemical defenses are a critical component of host plant resistance, which can be manipulated by chemical elicitors to enhance a plant's natural defense system against herbivore damage. nih.gov

Defense Against Fungi: Phytochemicals with antifungal properties represent an effective and environmentally safer alternative to synthetic fungicides. researchgate.net Many plant-derived compounds, including phenols, terpenes, and their derivatives, have been shown to inhibit the growth of various fungal pathogens. researchgate.netmdpi.com Sedanolide is recognized as having antifungal properties, contributing to the plant's ability to resist fungal infections. apexbt.com The mechanism of action for many plant-based antifungal compounds involves the disruption of the fungal cell membrane's integrity and permeability or the inhibition of enzymes related to membrane synthesis. mdpi.com

Defense Against Nematodes: Plant-parasitic nematodes are a significant threat to agriculture, causing substantial crop losses by damaging the root vascular system. nih.gov Historically, plant-derived compounds have proven effective in managing these pests with greater environmental safety compared to synthetic nematicides. nih.gov Sedanolide has been specifically identified as a potent nematicide. apexbt.comnih.gov Research has demonstrated its lethal effects on multiple nematode species.

Table 1: Nematicidal Activity of Sedanolide, (3R,3aS)-

Target Nematode SpeciesConcentrationExposure TimeObserved MortalitySource Plant
Caenorhabditis elegans50 µg/mL48 hours100.0%Apium graveolens (seeds)
Panagrellus redivivus20 µg/mL48 hours100.0%Apium graveolens (seeds)

Data derived from research on naturally-occurring nematicides. nih.gov

Investigation of Induced Resistance and Constitutive Defense Responses Mediated by Sedanolide

Plant chemical defenses can be broadly categorized into two states: constitutive and induced. umich.edu Constitutive defenses are always present in the plant, providing continuous protection, while induced defenses are activated or synthesized only in response to herbivore or pathogen attack. umich.eduwikipedia.org The strategy a plant uses—constitutive, induced, or a combination—depends on factors like the risk of attack and the metabolic cost of producing the defensive compounds. nih.gov

Constitutive Defense Responses: Constitutive defenses, also known as phytoanticipins, serve as the first line of chemical defense that a potential pathogen or herbivore must overcome. chemijournal.com This strategy is favored in environments where the pressure from pests is consistently high, as maintaining permanent baseline defenses is optimal. nih.govusda.gov Sedanolide, being isolated from celery seeds, likely functions as a constitutive defense in this vital plant part. apexbt.comnih.gov Seeds are a high-value resource for the plant, and concentrating defensive compounds like Sedanolide in them provides immediate protection against a wide range of soil-borne threats, including fungi and nematodes, without the delay required for an induced response.

Induced Resistance: Induced resistance is a state of enhanced defensive capacity developed by a plant following appropriate stimulation. nih.gov This response can be localized to the site of attack or systemic, preparing other parts of the plant for future threats. There are two primary forms of induced resistance: Systemic Acquired Resistance (SAR), which is typically dependent on salicylic (B10762653) acid, and Induced Systemic Resistance (ISR), which often relies on jasmonic acid and ethylene (B1197577) signaling pathways. nih.govscielo.br When a plant is damaged by an herbivore, it can trigger signaling cascades that lead to the production of defensive metabolites, known as phytoalexins. chemijournal.comnih.gov While Sedanolide is a potent defense compound, further investigation is needed to determine if its production is upregulated following an attack. If elicitors from herbivore oral secretions or pathogen invasion lead to an increased synthesis of Sedanolide, it would indicate a role for the compound in the plant's induced resistance framework. nih.gov The ability to induce defenses allows a plant to conserve resources when threats are absent and mount a robust defense when attacked. researchgate.net

Omics Approaches in Sedanolide Research

Metabolomics Profiling of Sedanolide (B190483) and its Biotransformations in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to view the biotransformation of Sedanolide and its impact on endogenous metabolic pathways. While comprehensive metabolomic profiling of Sedanolide's own metabolic fate is still an emerging area of research, existing studies provide initial insights into its broader effects on the metabolome.

One study investigating the effects of Sedanolide in a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis employed targeted metabolomics to analyze changes in bile acids and lipids. The research indicated that Sedanolide administration could modulate the gut microbiota and subsequently alter the bile acid pool, suggesting an indirect influence on host metabolism through interactions with the gut microbiome. However, this study did not specifically identify the biotransformation products of Sedanolide itself.

To date, detailed studies elucidating the Phase I and Phase II metabolic pathways of Sedanolide are limited. Generally, such biotransformations, occurring primarily in the liver, would involve enzymes like cytochrome P450s for oxidation, reduction, or hydrolysis (Phase I), followed by conjugation with endogenous molecules such as glucuronic acid or sulfate to enhance water solubility and facilitate excretion (Phase II). Research on a structurally related compound, senkyunolide A, has identified metabolites formed through hydroxylation, epoxidation, and aromatization, followed by glutathione (B108866) conjugation. These findings may suggest potential biotransformation routes for Sedanolide, though dedicated studies are required for confirmation.

Future untargeted metabolomics studies utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be crucial to comprehensively map the metabolic fingerprint of Sedanolide, identifying its primary metabolites and clarifying the enzymatic pathways involved in its biotransformation.

Transcriptomics and Proteomics Investigations of Cellular Responses to Sedanolide Treatment

Transcriptomics and proteomics provide critical insights into how Sedanolide influences gene expression and protein levels, respectively, thereby revealing the cellular pathways it modulates.

A key transcriptomic study utilized RNA sequencing to analyze the effects of Sedanolide on human hepatoblastoma HepG2 cells. This research revealed that Sedanolide treatment leads to the differential expression of a number of genes. Specifically, 32 genes were found to be upregulated and 28 genes were downregulated (with a fold change > 1.5). Pathway enrichment analysis of these differentially expressed genes highlighted the upregulation of the NRF2-mediated antioxidant response and glutathione metabolism.

Table 1: Differentially Expressed Genes in HepG2 Cells Treated with Sedanolide

Gene Regulation Fold Change Associated Pathway
HMOX1 Upregulated >1.5 NRF2 Pathway, Antioxidant Response
GCLC Upregulated >1.5 Glutathione Metabolism, NRF2 Pathway
GCLM Upregulated >1.5 Glutathione Metabolism, NRF2 Pathway
NQO1 Upregulated >1.5 NRF2 Pathway, Detoxification
Various others Upregulated >1.5 Oxidative Stress Response

This table is a representation of findings from transcriptomic studies and is not exhaustive.

Another study in a mouse model of colitis also employed transcriptome analysis, revealing that Sedanolide could modulate inflammatory pathways at the gene expression level within the colon tissue.

While dedicated, large-scale quantitative proteomics studies on Sedanolide are still lacking, several investigations have shed light on its impact on specific proteins and signaling pathways. Research has shown that Sedanolide can influence the protein levels and activity of key signaling molecules. For instance, studies have reported that Sedanolide treatment can decrease the protein levels of phosphoinositide 3-kinase (PI3K)-I, mammalian target of rapamycin (B549165) (mTOR), and Akt. Conversely, it has been shown to increase the levels of PI3K-III, LC3-II, and Beclin-1, proteins involved in autophagy. Furthermore, Sedanolide has been observed to upregulate nuclear p53 and downregulate cytosolic p53, in addition to affecting the NF-κB signaling pathway by increasing the phosphorylation of IκB and the nuclear levels of p65.

These findings, while not derived from comprehensive "shotgun" proteomics, provide valuable information on the cellular protein targets of Sedanolide. Future quantitative proteomics analyses will be instrumental in building a more complete map of the protein expression changes induced by Sedanolide treatment.

Integrated "Omics" Analysis for Comprehensive Mechanistic Understanding of Sedanolide Action

The integration of multiple "omics" datasets holds the key to a more holistic understanding of Sedanolide's biological effects. By combining metabolomics, transcriptomics, and proteomics data, researchers can connect changes in gene expression to alterations in protein levels and subsequent shifts in metabolic pathways.

The aforementioned study on DSS-induced colitis in mice provides an example of an integrated "omics" approach. By combining 16S rRNA sequencing of the gut microbiota with transcriptome analysis of the host colon tissue and targeted metabolomics of bile acids and lipids, the researchers were able to link Sedanolide-induced changes in the gut microbiome to altered host gene expression and metabolic profiles related to inflammation and intestinal barrier function.

A truly comprehensive mechanistic understanding of Sedanolide's action will emerge from studies that integrate untargeted metabolomics to identify its biotransformation products, with transcriptomics and quantitative proteomics to map the full spectrum of cellular responses. Such integrated analyses will enable the construction of detailed network models illustrating how Sedanolide, through its original form and its metabolites, interacts with cellular components to elicit its physiological effects. This systems-level perspective is essential for fully elucidating the therapeutic potential of this natural compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3R,3aS)-Sedanolide, and how do reaction conditions influence stereochemical purity?

  • Methodology : Synthesis typically involves lactonization of hydroxylated fatty acid precursors under acidic or enzymatic catalysis. For stereochemical control, chiral catalysts (e.g., lipases) or chiral auxiliaries are employed. Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization .
  • Data Presentation : Compare yields and enantiomeric excess (ee) using chiral HPLC or NMR spectroscopy with chiral shift reagents. Tabulate results under varying conditions (e.g., 70% ee at 25°C vs. 92% ee at 4°C) .

Q. How can researchers validate the structural identity of (3R,3aS)-Sedanolide using spectroscopic techniques?

  • Methodology : Combine 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, nuclear Overhauser effect (NOE) experiments or X-ray crystallography are critical. Cross-validate spectral data against computational models (e.g., DFT-based NMR chemical shift predictions) .
  • Data Contradictions : Address discrepancies in NOE correlations by re-evaluating sample purity or testing alternative conformers via molecular dynamics simulations .

Q. What in vitro assays are commonly used to assess the biological activity of (3R,3aS)-Sedanolide?

  • Methodology : Use cell-based assays (e.g., anti-inflammatory activity via TNF-α inhibition in macrophages) or enzyme inhibition studies (e.g., cyclooxygenase-2 assays). Include positive controls (e.g., dexamethasone) and dose-response curves (IC50_{50} values). Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How do stereochemical variations in Sedanolide analogs impact their bioactivity and pharmacokinetic properties?

  • Methodology : Synthesize diastereomers (e.g., 3S,3aR-configuration) and compare via in vitro ADMET assays (e.g., metabolic stability in liver microsomes, Caco-2 permeability). Use molecular docking to correlate stereochemistry with target binding affinity (e.g., PPAR-γ) .
  • Data Interpretation : Highlight contradictions between in silico predictions and experimental IC50_{50} values, suggesting allosteric binding sites or off-target effects .

Q. What strategies resolve contradictions in reported bioactivity data for (3R,3aS)-Sedanolide across studies?

  • Methodology : Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-analysis. Assess heterogeneity sources (e.g., cell line variability, assay protocols) using subgroup analysis. Apply GRADE criteria to evaluate evidence quality .
  • Example : If Study A reports anti-cancer activity (IC50_{50} = 10 µM) in HeLa cells, but Study B shows no effect in MCF-7 cells, compare cell-specific signaling pathways (e.g., p53 status) .

Q. How can multi-omics approaches elucidate the mechanistic pathways of (3R,3aS)-Sedanolide in complex biological systems?

  • Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) from treated vs. control samples. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks (e.g., arachidonic acid metabolism) .
  • Data Integration : Address discordance between omics layers by applying weighted gene co-expression network analysis (WGCNA) or machine learning models .

Methodological Best Practices

  • Experimental Design : Pre-register protocols (e.g., on Open Science Framework) to mitigate bias. Include blinding in bioactivity assays and randomize sample processing order .
  • Data Reproducibility : Share raw spectra, chromatograms, and computational scripts via repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.